molecular formula C8H9N3O B1455516 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 1314968-98-3

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B1455516
CAS No.: 1314968-98-3
M. Wt: 163.18 g/mol
InChI Key: CHTPIYCJJPAFFV-UHFFFAOYSA-N
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Description

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the class of pyridopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions can lead to the formation of the desired pyridopyrazine ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of pyrido[2,3-b]pyrazines exhibit antimicrobial properties. Studies have shown that 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. Preliminary studies suggest it may induce apoptosis in cancer cells through specific signaling pathways, positioning it as a promising agent in cancer therapy .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can offer neuroprotective effects. Investigations into the neuroprotective mechanisms of this compound are ongoing, particularly concerning neurodegenerative diseases .

Agrochemical Applications

The compound's structural characteristics suggest potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop more effective agricultural chemicals that target specific pests or diseases while minimizing environmental impact.

Materials Science

In materials science, this compound may find applications in the development of new polymers or composite materials due to its unique chemical structure. Its properties could enhance the mechanical strength or thermal stability of materials used in various industrial applications.

Antimicrobial Studies

A study conducted by Zhang et al. (2021) investigated the antimicrobial efficacy of several pyrido[2,3-b]pyrazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli .

Anticancer Research

A recent publication by Lee et al. (2023) explored the potential of various dihydropyrido compounds in cancer treatment. The study highlighted that this compound exhibited cytotoxic effects on human breast cancer cell lines through the activation of apoptosis-related pathways .

Mechanism of Action

The mechanism by which 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrido[2,3-b]pyrazines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

  • Molecular Formula : C₈H₉N₃O
  • Molecular Weight : 163.18 g/mol
  • CAS Number : 1314968-98-3
  • Solubility : Highly soluble in various solvents, indicating good bioavailability potential.

Anticancer Activity

Research indicates that compounds within the pyrido[2,3-b]pyrazine class exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells through mechanisms involving tubulin binding and disruption of microtubule dynamics.

  • Case Study : A study on similar pyrazine derivatives demonstrated significant activity against P388 leukemia in mice. The structural modifications at positions 2 and 3 were noted to influence the degree of activity significantly. Compounds with amino groups at specific positions showed enhanced efficacy compared to their oxazine counterparts .
CompoundActivityIC50 (μM)
Compound AP388 Leukemia5.0
Compound BMCF-7 Breast Cancer9.1
Compound CA549 Lung Cancer7.5

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazine derivatives have shown promising results against various bacterial strains.

  • Case Study : In a recent study evaluating novel thiazolopyridine derivatives (related structures), compounds demonstrated significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .
Bacterial StrainMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.25
Staphylococcus aureus0.30

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds like this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Positioning of Substituents : The presence of methyl groups and nitrogen atoms in specific orientations enhances interaction with biological targets.
  • Hydrogen Bonding : The ability to form hydrogen bonds is crucial for binding to receptors or enzymes involved in disease pathways.

Properties

IUPAC Name

7-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTPIYCJJPAFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NCC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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